molecular formula C16H14ClN3O2S B269141 N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide

Numéro de catalogue B269141
Poids moléculaire: 347.8 g/mol
Clé InChI: LGRSTONAMGXTQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. BTK is a critical mediator of B-cell receptor signaling, which is essential for B-cell survival and proliferation. Inhibition of BTK leads to decreased B-cell activation and proliferation, as well as increased apoptosis.
Biochemical and Physiological Effects
N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has been shown to inhibit BTK activity in both cell-based assays and in vivo models. In addition, N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has been shown to induce apoptosis in B-cell lymphoma cells and enhance the activity of other anti-cancer agents. N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has also been shown to decrease the levels of inflammatory cytokines in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide is its specificity for BTK, which reduces the potential for off-target effects. In addition, N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, one limitation of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide is its potential for resistance development, which has been observed with other BTK inhibitors.

Orientations Futures

There are several potential future directions for the development of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide. One area of interest is the combination of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide with other anti-cancer agents, such as venetoclax and rituximab. In addition, the development of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, is also an area of interest. Finally, the identification of biomarkers that can predict response to N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide may help to improve patient selection and treatment outcomes.

Méthodes De Synthèse

The synthesis of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with N-(3-aminophenyl)acetamide to form N-{[3-(acetylamino)phenyl]carbamoyl}-2-chlorobenzamide. The final step involves the reaction of the carbamoyl thioamide with thionyl chloride to form N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide.

Applications De Recherche Scientifique

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide inhibits BTK activity and induces apoptosis in B-cell lymphoma cells. In addition, N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Propriétés

Nom du produit

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide

Formule moléculaire

C16H14ClN3O2S

Poids moléculaire

347.8 g/mol

Nom IUPAC

N-[(3-acetamidophenyl)carbamothioyl]-2-chlorobenzamide

InChI

InChI=1S/C16H14ClN3O2S/c1-10(21)18-11-5-4-6-12(9-11)19-16(23)20-15(22)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,18,21)(H2,19,20,22,23)

Clé InChI

LGRSTONAMGXTQD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

SMILES canonique

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.